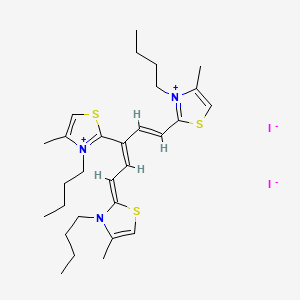![molecular formula C45H83O13P B1239931 [(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1239931.png)
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a type of phosphatidylinositol, a class of phospholipids that play a crucial role in cellular signaling and membrane structure. This compound consists of a glycerol backbone linked to two fatty acid chains, both of which are oleic acid (18:1), and an inositol ring. It is an essential component of cell membranes and is involved in various cellular processes, including signal transduction and membrane trafficking.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid, followed by the attachment of an inositol ring. The synthesis typically involves the following steps:
Esterification: Glycerol is esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form mono- and di-oleoylglycerol.
Phosphorylation: The di-oleoylglycerol is then phosphorylated using phosphorus oxychloride to form phosphatidic acid.
Inositol Addition: Finally, the phosphatidic acid is reacted with inositol in the presence of a base such as sodium hydroxide to form phosphatidylinositol(18:1/18:1).
Industrial Production Methods
Industrial production of phosphatidylinositol(18:1/18:1) often involves the extraction and purification of the compound from natural sources such as soybeans or egg yolks. The extraction process typically includes solvent extraction, followed by chromatographic purification to isolate the desired phosphatidylinositol species.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases to release fatty acids and inositol phosphates.
Phosphorylation: The inositol ring can be phosphorylated at different positions to form various phosphoinositides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of metal catalysts.
Hydrolysis: Enzymes like phospholipase C or D.
Phosphorylation: Kinases such as phosphatidylinositol 3-kinase (PI3K) or phosphatidylinositol 4-kinase (PI4K).
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and inositol phosphates.
Phosphorylation: Phosphoinositides such as phosphatidylinositol 4,5-bisphosphate.
Wissenschaftliche Forschungsanwendungen
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and membrane dynamics.
Biology: Plays a crucial role in cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Medicine: Investigated for its role in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.
Wirkmechanismus
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate exerts its effects primarily through its role in cell signaling. It is a precursor to various phosphoinositides, which act as signaling molecules. These phosphoinositides are involved in the activation of protein kinase B (Akt) and other signaling pathways that regulate cell growth, survival, and metabolism. The compound interacts with specific proteins and enzymes, such as phosphatidylinositol 3-kinase, to modulate their activity and downstream signaling events.
Vergleich Mit ähnlichen Verbindungen
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can be compared with other phosphatidylinositol species, such as:
Phosphatidylinositol(180/181): Contains one stearic acid (18:0) and one oleic acid (18:1) chain.
Phosphatidylinositol(160/181): Contains one palmitic acid (16:0) and one oleic acid (18:1) chain.
Phosphatidylinositol(180/182): Contains one stearic acid (18:0) and one linoleic acid (18:2) chain.
The uniqueness of phosphatidylinositol(18:1/18:1) lies in its specific fatty acid composition, which can influence its physical properties and interactions with proteins and other molecules within the cell membrane.
Eigenschaften
Molekularformel |
C45H83O13P |
|---|---|
Molekulargewicht |
863.1 g/mol |
IUPAC-Name |
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H83O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40-45,48-52H,3-16,21-36H2,1-2H3,(H,53,54)/b19-17-,20-18-/t37-,40?,41-,42?,43?,44?,45?/m1/s1 |
InChI-Schlüssel |
LALGUHSIWLNTNW-HBQZPISHSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)

![3-[(Z)-octadec-11-enoxy]propane-1,2-diol](/img/structure/B1239855.png)





![[(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1239864.png)


![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)
![(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B1239870.png)
